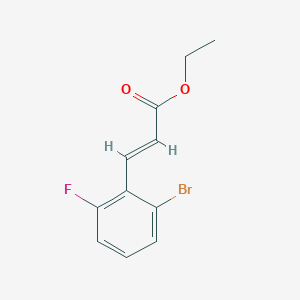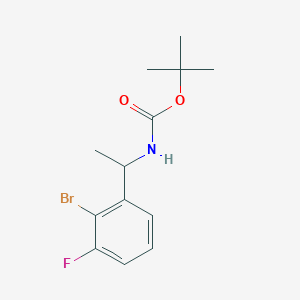
((2-Bromo-6-fluorobenzyl)oxy)(tert-butyl)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2-Bromo-6-fluorobenzyl)oxy)(tert-butyl)dimethylsilane: is an organosilicon compound with the molecular formula C13H20BrFOSi . It is a derivative of benzyl ether, where the benzyl group is substituted with bromine and fluorine atoms, and the oxygen is bonded to a tert-butyl dimethylsilane group. This compound is primarily used in organic synthesis as a protecting group for alcohols and as an intermediate in the preparation of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((2-Bromo-6-fluorobenzyl)oxy)(tert-butyl)dimethylsilane typically involves the reaction of 2-bromo-6-fluorobenzyl alcohol with tert-butyl dimethylsilyl chloride in the presence of a base such as imidazole . The reaction is carried out in a solvent like tetrahydrofuran (THF) and stirred for about 16 hours . The reaction mixture is then worked up by evaporating the solvent, extracting the product with diethyl ether, and drying over sodium sulfate.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production would also focus on efficient purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in ((2-Bromo-6-fluorobenzyl)oxy)(tert-butyl)dimethylsilane can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Deprotection: The tert-butyl dimethylsilyl group can be removed under acidic or basic conditions to yield the corresponding alcohol.
Common Reagents and Conditions:
Nucleophiles: Such as sodium azide or potassium cyanide for substitution reactions.
Acids/Bases: For deprotection, reagents like tetrabutylammonium fluoride (TBAF) or hydrochloric acid can be used.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzyl ethers can be formed.
Alcohols: Deprotection yields the corresponding benzyl alcohol.
Scientific Research Applications
Chemistry:
Protecting Group: Used as a protecting group for alcohols in multi-step organic syntheses.
Intermediate: Serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: Potential use in the synthesis of pharmaceutical compounds where protection of hydroxyl groups is necessary.
Industry:
Material Science: May be used in the preparation of silicon-based materials with specific properties.
Mechanism of Action
The primary function of ((2-Bromo-6-fluorobenzyl)oxy)(tert-butyl)dimethylsilane in chemical reactions is as a protecting group. The tert-butyl dimethylsilyl group protects the hydroxyl group from unwanted reactions during multi-step syntheses. The mechanism involves the formation of a stable silyl ether, which can be selectively removed under specific conditions to regenerate the free alcohol.
Comparison with Similar Compounds
((2-Bromoethoxy)(tert-butyl)dimethylsilane): Similar structure but lacks the fluorine atom.
((2-Fluorobenzyl)oxy)(tert-butyl)dimethylsilane): Similar structure but lacks the bromine atom.
((2-Bromo-6-chlorobenzyl)oxy)(tert-butyl)dimethylsilane): Similar structure but has a chlorine atom instead of fluorine.
Uniqueness: The presence of both bromine and fluorine atoms in ((2-Bromo-6-fluorobenzyl)oxy)(tert-butyl)dimethylsilane makes it unique compared to its analogs. This dual substitution can influence the compound’s reactivity and the types of reactions it can undergo, providing distinct advantages in specific synthetic applications.
Properties
IUPAC Name |
(2-bromo-6-fluorophenyl)methoxy-tert-butyl-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrFOSi/c1-13(2,3)17(4,5)16-9-10-11(14)7-6-8-12(10)15/h6-8H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUPLMCWCPCDLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=C(C=CC=C1Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrFOSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














